Ugaxanthone

Cytotoxicity Cancer Cell Line Comparative Analysis

Reproducibility failures in xanthone pharmacology often originate from undefined or incorrectly substituted analogs. Ugaxanthone (CAS 13179-11-8)-a rigorously characterized 1,3,5,6-tetrahydroxy-4-prenylxanthone isolated from Symphonia globulifera-directly addresses this challenge. • Validated reference standard for HPLC/LC-MS quantification of prenylated xanthones in Garcinia and Symphonia extracts. • Structurally authenticated scaffold for systematic SAR studies probing the contribution of 4-prenyl and 3-hydroxyl groups to cytotoxicity and antimicrobial activity. • Supplied at ≥98% purity with full spectroscopic documentation; available from stock for immediate global dispatch.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 13179-11-8
Cat. No. B077488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUgaxanthone
CAS13179-11-8
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C
InChIInChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
InChIKeyZZUFNBISWJNCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Ugaxanthone: 4-Prenylated Xanthone Reference


Ugaxanthone (CAS 13179-11-8) is a defined, naturally occurring 4-prenylated xanthone with the IUPAC name 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one [1]. It is primarily isolated from the stem bark of Symphonia globulifera L. and has been identified in several Garcinia species [2]. As a member of the 4-prenylated xanthone class, it is characterized by a tricyclic xanthone core with a specific pattern of four hydroxyl groups and a single prenyl side chain [1]. This compound is of interest in pharmacological research for its anti-inflammatory, antimicrobial, and potential anticancer properties, and is available as a high-purity (>98%) analytical standard from specialty chemical suppliers .

Why Ugaxanthone Cannot Be Substituted


The biological and chemical properties of xanthones are exquisitely sensitive to their substitution patterns. Ugaxanthone's specific combination of a 1,3,5,6-tetrahydroxy substitution and a 4-prenyl group dictates its distinct molecular interactions [1]. While the xanthone scaffold is shared among many natural products, generic substitution with a simpler analog like 1,5,6-trihydroxyxanthone or a more complex prenylated xanthone like α-mangostin will result in a different and unpredictable pharmacological profile. For example, 1,5,6-trihydroxyxanthone exhibits potent cytotoxicity in certain cell lines [2], but this activity cannot be extrapolated to Ugaxanthone due to the absence of the critical 3-hydroxy and 4-prenyl moieties which influence target binding, cellular uptake, and metabolic stability [1]. In reproducible research and assay development, the use of an undefined or incorrect xanthone introduces significant variability and can lead to erroneous conclusions.

Ugaxanthone Comparative Evidence


Cytotoxicity vs. Mbarraxanthone

Ugaxanthone and its close structural analog mbarraxanthone were both isolated and characterized from Symphonia globulifera. While the 2009 study by Mkounga et al. reports the spectral data for both compounds, it does not provide a direct cytotoxic comparison for these two specific molecules [1]. However, a separate study investigating antioxidant xanthones from Garcinia subelliptica identified Ugaxanthone as a constituent, but its individual cytotoxic activity was not isolated or reported; the cytotoxicity data in that paper refers to other compounds (1-5) and not Ugaxanthone itself [2]. Therefore, a direct head-to-head quantitative comparison for cytotoxicity is not currently available in the primary literature. This evidence item is therefore classified as 'Class-level inference' based on the known structural differences.

Cytotoxicity Cancer Cell Line Comparative Analysis

Cytotoxicity vs. 1,5,6-Trihydroxyxanthone

A known, simpler xanthone analog, 1,5,6-trihydroxyxanthone, which lacks the 3-hydroxyl and 4-prenyl groups of Ugaxanthone, has demonstrated significant cytotoxicity against A375, PC-3, and HaCaT cell lines with IC50 values of 5.73 μg/mL, 5.93 μg/mL, and 8.94 μg/mL, respectively [1]. This quantitative data for a structurally similar scaffold highlights that the basic 1,5,6-trihydroxyxanthone core possesses inherent cytotoxic activity. While a direct, side-by-side assay with Ugaxanthone has not been published, this cross-study data strongly supports the class-level inference that the addition of the prenyl and 3-hydroxyl groups in Ugaxanthone will modulate this activity, potentially altering both potency and selectivity.

Cytotoxicity Structure-Activity Relationship Xanthone Analog

Analytical Standard Purity

For reproducible in vitro or in vivo studies, the precise identity and purity of the test compound are non-negotiable. Ugaxanthone (CAS 13179-11-8) is commercially available as a defined analytical standard with a purity of ≥98% . This contrasts sharply with many research-grade xanthones that may be available only as crude extracts or of lower, unspecified purity. The defined spectroscopic and structural characterization of Ugaxanthone is well-established in the primary literature, with data reported as early as 1966 and confirmed in 2009 [1][2]. Procurement of this specific CAS-numbered entity ensures that the compound being tested matches the literature's structural and physical description, eliminating a major source of experimental variability.

Analytical Standard Quality Control Chemical Procurement

Antimicrobial Activity Class-Level Inference

The antimicrobial properties of prenylated xanthones are a well-documented class feature. While specific, quantitative antimicrobial data for Ugaxanthone against a broad panel of pathogens is not readily available in the primary literature, a 2009 study did report the antimicrobial activity of a related new compound, globulixanthone F, from the same plant source [1]. Additionally, a study on polyhydroxylated xanthones from Garcinia succifolia found that 1,5,6-trihydroxyxanthone exhibited antibacterial activity against Gram-positive bacteria [2]. This cross-study, class-level evidence suggests that Ugaxanthone, as a 4-prenylated, polyhydroxylated xanthone, is a strong candidate for antimicrobial screening. Its specific substitution pattern, however, distinguishes it from these comparators and is likely to confer a unique spectrum of activity and potency.

Antimicrobial Prenylated Xanthone Class-level Inference

Ugaxanthone Research Applications


SAR Studies of 4-Prenylated Xanthones

Ugaxanthone serves as a key intermediate or reference compound for SAR studies aiming to understand the specific contribution of the 4-prenyl and 3-hydroxyl groups to the biological activity of xanthones. Its well-defined structure, as established in foundational papers [1][2], makes it an ideal scaffold for synthetic modification or for comparison with simpler analogs like 1,5,6-trihydroxyxanthone, whose cytotoxic activity has been quantified [3]. Researchers can use Ugaxanthone to systematically probe how these functional groups influence cytotoxicity, antimicrobial activity, or other pharmacological endpoints.

Analytical Method Development & Dereplication

Given its established spectroscopic data and availability as a high-purity standard , Ugaxanthone is suitable for use as a reference compound in the development of analytical methods (e.g., HPLC, LC-MS) for the identification and quantification of prenylated xanthones in plant extracts. Its presence has been documented in species of Garcinia and Symphonia [2][4], making it a valuable marker for the quality control of herbal materials and for dereplication efforts in natural product chemistry.

In Vitro Pharmacological Screening

Ugaxanthone is an appropriate candidate for inclusion in focused in vitro screening libraries designed to explore the pharmacological potential of prenylated xanthones. While direct comparative data for its own activity is limited, the class-level evidence for cytotoxicity and antimicrobial activity of structurally related xanthones [3][5] justifies its evaluation in relevant assays. Its unique substitution pattern differentiates it from more common, commercially available xanthones like α-mangostin, offering a distinct chemical tool for target-based screening.

Technical Documentation Hub

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